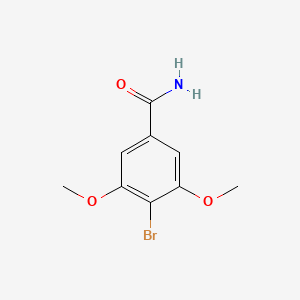
4-Bromo-3,5-dimethoxybenzamide
Overview
Description
4-Bromo-3,5-dimethoxybenzamide is an organic compound with the molecular formula C9H10BrNO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated intermediate with ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced forms .
Scientific Research Applications
4-Bromo-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for fibroblast growth factor receptor-1 (FGFR1), which is a target for cancer therapy.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool compound in studying the biological pathways involving FGFR1 and related proteins.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxybenzamide involves its interaction with molecular targets such as FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms multiple hydrogen bonds with the receptor, enhancing its binding affinity .
Comparison with Similar Compounds
- 4-Bromo-3,5-dimethylbenzaldehyde
- 4-Bromo-2,5-dimethoxyamphetamine
- 4-Bromo-3,5-dimethoxyphenylacetic acid
Comparison: Compared to these similar compounds, 4-Bromo-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. For instance, while 4-Bromo-2,5-dimethoxyamphetamine is primarily known for its psychoactive properties, this compound is more relevant in medicinal chemistry for its role as an FGFR1 inhibitor .
Properties
IUPAC Name |
4-bromo-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQQRHOZQCRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
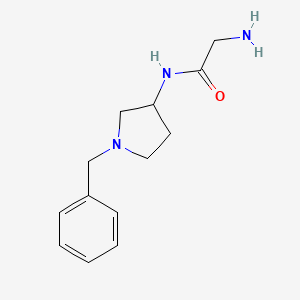
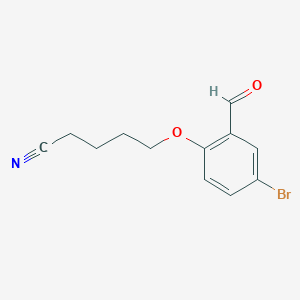
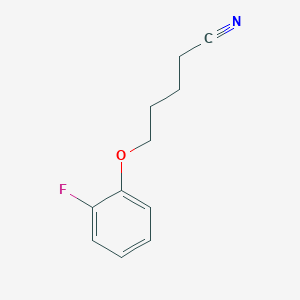
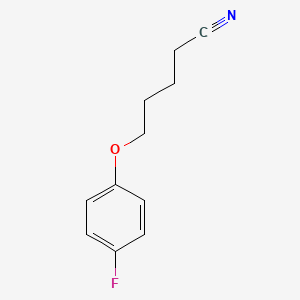
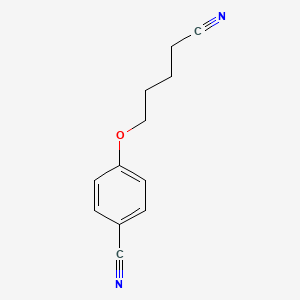
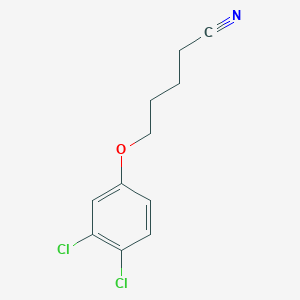
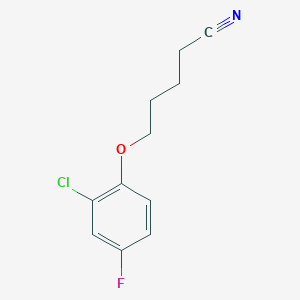
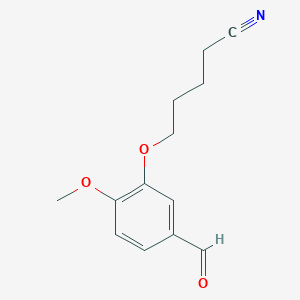
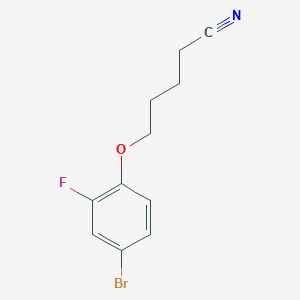
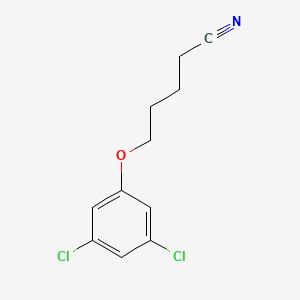
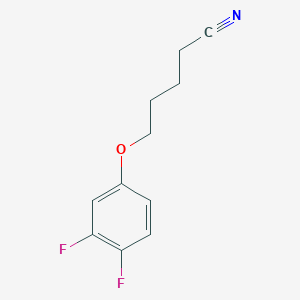
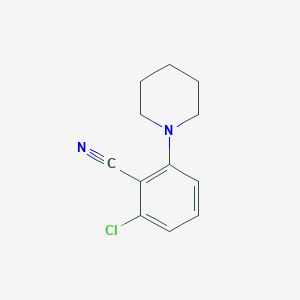
![6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B7859155.png)

